molecular formula C8H3FN2O B12873818 4-Fluorobenzo[d]oxazole-2-carbonitrile

4-Fluorobenzo[d]oxazole-2-carbonitrile

Cat. No.: B12873818
M. Wt: 162.12 g/mol
InChI Key: SCMNDCSVTDXBLO-UHFFFAOYSA-N
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Description

4-Fluorobenzo[d]oxazole-2-carbonitrile is a heterocyclic compound belonging to the benzo[d]oxazole family, characterized by a fused benzene and oxazole ring system. The fluorine atom at the 4-position and the nitrile (-CN) group at the 2-position confer distinct electronic and steric properties, making it valuable in pharmaceutical and materials chemistry. This compound is structurally related to other halogenated and functionalized benzo[d]oxazole derivatives, which are frequently used as intermediates in drug synthesis and agrochemical development.

Properties

Molecular Formula

C8H3FN2O

Molecular Weight

162.12 g/mol

IUPAC Name

4-fluoro-1,3-benzoxazole-2-carbonitrile

InChI

InChI=1S/C8H3FN2O/c9-5-2-1-3-6-8(5)11-7(4-10)12-6/h1-3H

InChI Key

SCMNDCSVTDXBLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(O2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorobenzo[d]oxazole-2-carbonitrile typically involves the cyclization of 2-aminophenol derivatives with appropriate fluorinated precursors. One common method includes the reaction of 2-aminophenol with 4-fluorobenzonitrile under acidic conditions, followed by cyclization to form the desired benzoxazole ring . Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts can be used to enhance the reaction efficiency .

Industrial Production Methods: Industrial production of 4-Fluorobenzo[d]oxazole-2-carbonitrile may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Fluorobenzo[d]oxazole-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Fluorobenzo[d]oxazole-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluorobenzo[d]oxazole-2-carbonitrile involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and properties of 4-fluorobenzo[d]oxazole-2-carbonitrile and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Yield (%) Key Applications/Notes
4-Fluorobenzo[d]oxazole-2-carbonitrile 4-F, 2-CN C₈H₃FN₂O 162.12 Not reported Pharmaceutical intermediate
5-Chlorobenzo[d]oxazole-2-carbonitrile 5-Cl, 2-CN C₇H₃ClN₂O 166.56 27% Heterocyclic synthesis
1H-Benzo[d]imidazole-2-carbonitrile Benzoimidazole core, 2-CN C₈H₅N₃ 143.15 Not reported Potential biological activity
5-Bromo-2-(2,6-dichlorophenyl)-1,3-oxazole-4-carbonitrile 5-Br, 4-CN, 2,6-Cl-Ph C₁₀H₄BrCl₂N₂O 348.86 High purity Research applications
5-Amino-2-benzyl-1,3-oxazole-4-carbonitrile 5-NH₂, 4-CN, benzyl C₁₁H₉N₃O 199.21 Not reported Ligand in catalysis

Physicochemical Properties

  • Crystallinity and Intermolecular Interactions: The co-crystal of 4-fluorobenzoic acid with 2-aminobenzothiazole () demonstrates fluorine’s ability to participate in N–H···O and O–H···O hydrogen bonding, which may enhance the stability and solubility of fluorinated benzo[d]oxazole derivatives compared to non-fluorinated analogs.

Research Findings and Challenges

  • Synthetic Challenges : Fluorination often requires harsh conditions, leading to lower yields compared to chlorination (e.g., 27% yield for 5-chloro vs. unreported yields for 4-fluoro).
  • Biological Efficacy : Fluorine’s electronegativity enhances binding affinity in target proteins, as seen in 5-[4-(4-fluorobenzoyl)piperazin-1-yl] derivatives (), which show promise in CNS drug discovery.
  • Crystallographic Insights : The co-crystal structure in highlights fluorine’s role in stabilizing supramolecular architectures, a property exploitable in crystal engineering.

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